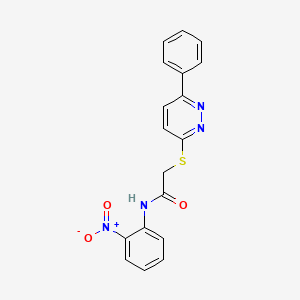
5-(Cyclopropyl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Cyclopropyl)thiophene-2-carbonitrile” is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential in various fields, including industrial chemistry, material science, and medicinal chemistry . They are utilized as corrosion inhibitors and play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
1. Importance in Medicinal Chemistry
5-(Cyclopropyl)thiophene-2-carbonitrile, as a thiophene derivative, is significant in medicinal chemistry. Thiophenes are aromatic compounds with a diverse range of bioactivities, making them valuable in the development of antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive agents. They are core components in several commercially available drugs, showcasing their relevance in medical applications (Xuan, 2020).
2. Role in Organic Material Synthesis
The electronic properties of thiophenes make them favorable in the synthesis of organic materials. Their use extends to various fields beyond medicinal chemistry, including agrochemicals, flavors, dyes, and especially in organic synthesis where they serve as valuable intermediates. The synthesis of thiophene derivatives continues to evolve, with many established methods being refined and novel approaches being developed (Xuan, 2020).
3. Catalyst Support in Gas-Solid Reactions
Thiophene derivatives have been noted for their utility in catalysis. For instance, carbon can be used as a catalyst support for gas-solid reactions involving thiophenes, enhancing the catalytic effect. The chemical properties of the active phase, dispersion, and the interaction between the active phase and the support are crucial parameters. Thiophenes' role in this context highlights their versatility and potential in catalysis and material science (Jüntgen, 1986).
4. Synthesis of Heterocyclic and Carbocyclic Ring Systems
This compound may also be implicated in the synthesis of heterocyclic and carbocyclic rings. The review by (Knight, 2019) covers the use of 5-endo-dig cyclizations in synthesizing a range of such systems, including thiophenes. The progress in this area often features electrophile-driven cyclizations, highlighting the compound's relevance in organic synthesis and its potential in creating intricate molecular architectures (Knight, 2019).
Safety and Hazards
The safety data sheet for a similar compound, Thiophenecarbonitrile, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin irritation, serious eye damage, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
5-cyclopropylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYHZYGRSHBQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)


![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)
![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)
![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2411566.png)

![[(3As,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2411570.png)

![2-{[(2S)-1-[(2-methoxyphenyl)amino]-3-methylbutan-2-yl]carbamoyl}benzene-1-sulfonic acid](/img/structure/B2411575.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)

![7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2411579.png)
